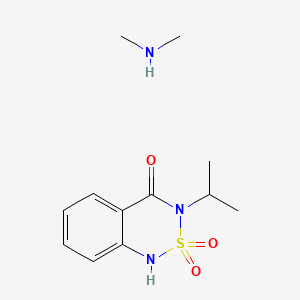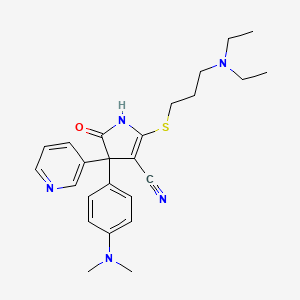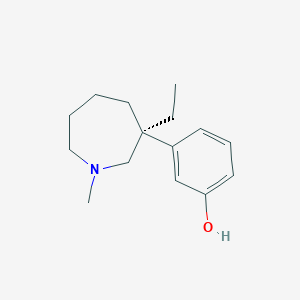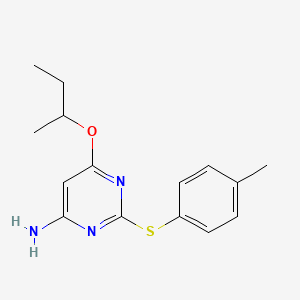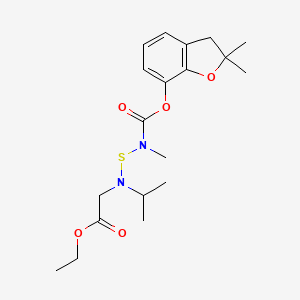
1-Butanone, 1-(3-hydroxy-4-(propylamino)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanone, 1-(3-hydroxy-4-(propylamino)phenyl)- is an organic compound that belongs to the class of ketones It is characterized by the presence of a butanone group attached to a phenyl ring, which is further substituted with a hydroxy group and a propylamino group
Méthodes De Préparation
The synthesis of 1-Butanone, 1-(3-hydroxy-4-(propylamino)phenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxy-4-(propylamino)benzaldehyde with butanone in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
Analyse Des Réactions Chimiques
1-Butanone, 1-(3-hydroxy-4-(propylamino)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of secondary alcohols.
Substitution: The hydroxy and propylamino groups can participate in substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Butanone, 1-(3-hydroxy-4-(propylamino)phenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Butanone, 1-(3-hydroxy-4-(propylamino)phenyl)- involves its interaction with specific molecular targets. The hydroxy and propylamino groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The ketone group can also participate in nucleophilic addition reactions, influencing the compound’s reactivity and biological effects.
Comparaison Avec Des Composés Similaires
1-Butanone, 1-(3-hydroxy-4-(propylamino)phenyl)- can be compared with other similar compounds, such as:
1-Butanone, 1-phenyl-: Lacks the hydroxy and propylamino groups, resulting in different chemical and biological properties.
1-Butanone, 1-(4-hydroxyphenyl)-: Contains a hydroxy group but lacks the propylamino group, leading to variations in reactivity and applications.
1-Butanone, 1-(3-hydroxyphenyl)-: Similar to the target compound but without the propylamino group, affecting its interaction with biological targets.
Propriétés
Numéro CAS |
135420-21-2 |
|---|---|
Formule moléculaire |
C13H19NO2 |
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
1-[3-hydroxy-4-(propylamino)phenyl]butan-1-one |
InChI |
InChI=1S/C13H19NO2/c1-3-5-12(15)10-6-7-11(13(16)9-10)14-8-4-2/h6-7,9,14,16H,3-5,8H2,1-2H3 |
Clé InChI |
AOWFSFIKPZKDKY-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C1=CC(=C(C=C1)NCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


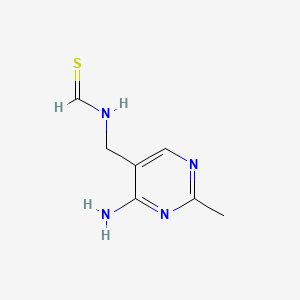
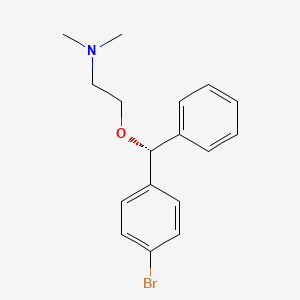

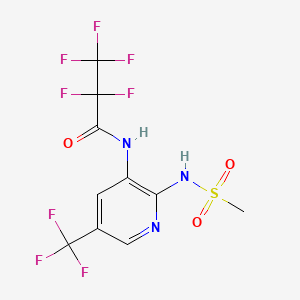
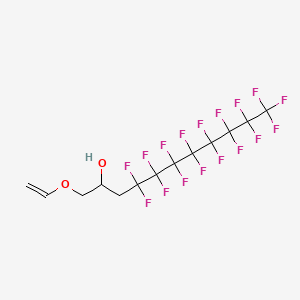
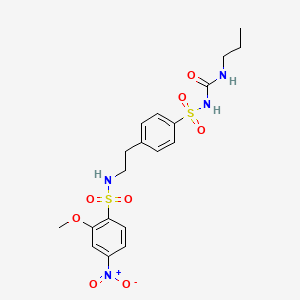
![4-[(4-Chlorophenyl)thio]-11-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B12706697.png)
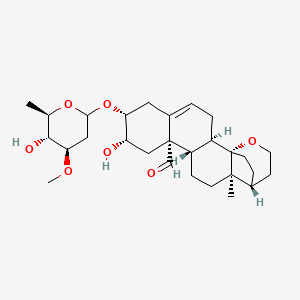
![8-[2-(1H-indol-3-yl)ethyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B12706706.png)
